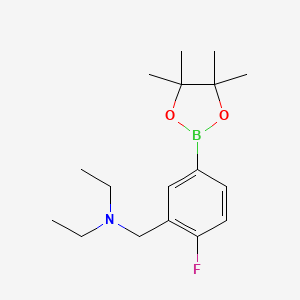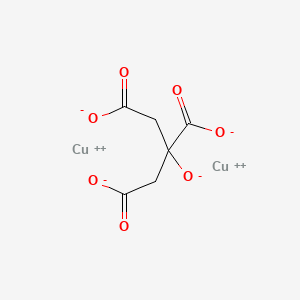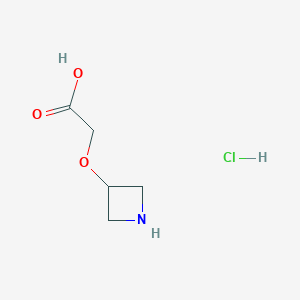![molecular formula C20H30BNO4S B7955499 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955499.png)
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is a complex organic compound that features a boronic acid group, a pinacol ester moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions of appropriate precursors. Subsequently, the boronic acid group is introduced through a boronic ester formation reaction. The pinacol ester moiety is then added to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the azetidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions could employ nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation reactions can yield boronic esters or borates.
Reduction reactions can produce reduced forms of the azetidine ring or other functional groups.
Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis. Biology: It can be employed in biochemical studies, particularly in the investigation of enzyme inhibitors or as a probe in biological assays. Medicine: Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-[(N-Boc-Azetidin-3-yl)methyl]phenylboronic acid
3-[(N-Boc-Azetidin-3-yl)ethoxy]phenylboronic acid
3-[(N-Boc-Azetidin-3-yl)propyl]phenylboronic acid
Uniqueness: 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is unique due to its specific structural features, such as the presence of the sulfanyl group and the pinacol ester moiety
Properties
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-9-14(11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPBHCKRHKKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC3CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955417.png)
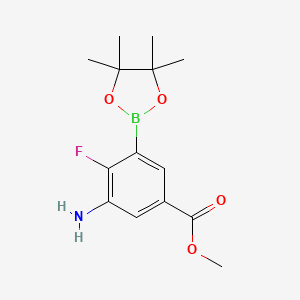
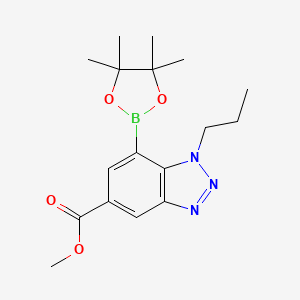
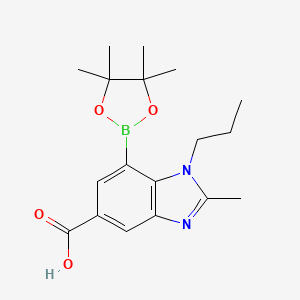
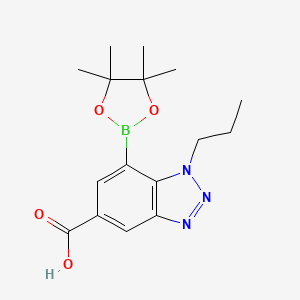
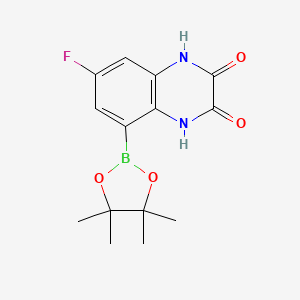
![4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B7955465.png)
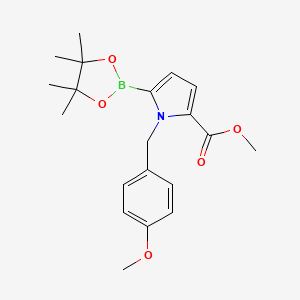
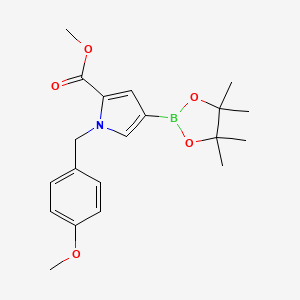
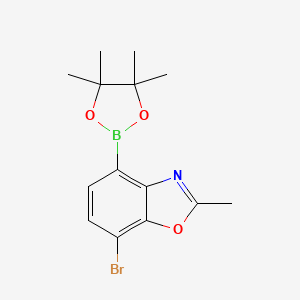
![4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955494.png)
